
Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-: is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethyl group at the 5-position and a 4-ethylphenyl group at the 2-position of the pyrimidine ring. The molecular formula of this compound is C14H16N2 , and it has a molecular weight of 212.29 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including 5-ethyl-2-(4-ethylphenyl)-pyrimidine, can be achieved through various methods. One common approach involves the ZnCl2-catalyzed three-component coupling reaction . This method uses functionalized enamines, triethyl orthoformate, and ammonium acetate to produce disubstituted pyrimidine derivatives in a single step . Another method involves the NH4I-promoted three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, which provides a broad range of substituted pyrimidines under metal- and solvent-free conditions .
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs scalable and efficient synthetic routes. The Cu-catalyzed cyclization of ketones with nitriles is one such method, which allows for the economical synthesis of diversely functionalized pyrimidines under basic conditions . This method shows broad substrate scope and tolerates many important functional groups.
化学反応の分析
Types of Reactions: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidine derivatives.
科学的研究の応用
Chemistry: In chemistry, pyrimidine derivatives are used as building blocks for the synthesis of more complex molecules. They are also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, and its derivatives have shown potential in various biological and medicinal applications. They exhibit anti-inflammatory, antiviral, and anticancer activities . These compounds are studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes. Their unique chemical properties make them valuable intermediates in the synthesis of various commercial products .
作用機序
The mechanism of action of pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as prostaglandin E2 synthase and inducible nitric oxide synthase , which are involved in inflammatory processes . Additionally, it may interact with nuclear factor κB (NF-κB) and other transcription factors to modulate gene expression and cellular responses .
類似化合物との比較
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- 4,7-Dihydro-4-ethyl-2-phenylpyrazolo[l,5-a]pyrimidin-7-one
Comparison: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit enhanced anti-inflammatory and antiviral activities due to the presence of the ethyl and ethylphenyl groups . These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
特性
CAS番号 |
98495-10-4 |
|---|---|
分子式 |
C14H16N2 |
分子量 |
212.29 g/mol |
IUPAC名 |
5-ethyl-2-(4-ethylphenyl)pyrimidine |
InChI |
InChI=1S/C14H16N2/c1-3-11-5-7-13(8-6-11)14-15-9-12(4-2)10-16-14/h5-10H,3-4H2,1-2H3 |
InChIキー |
ZWNGPISEADEUHK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC=C(C=N2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




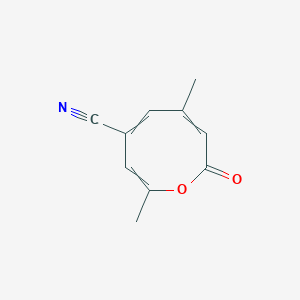
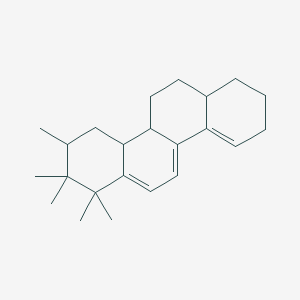


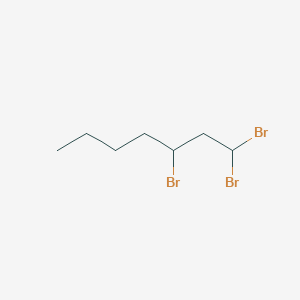

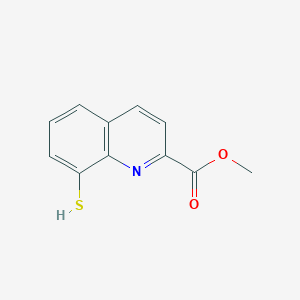

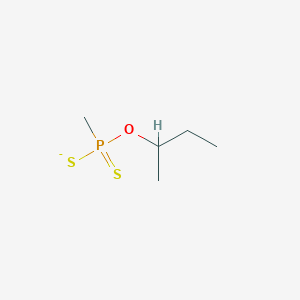

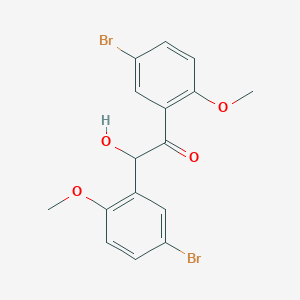
![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
